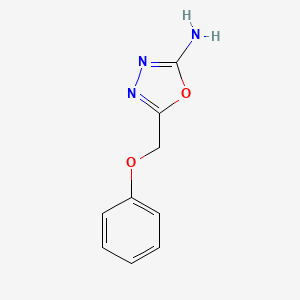

(4-(Trifluoromethyl)benzyl)hydrazine

説明

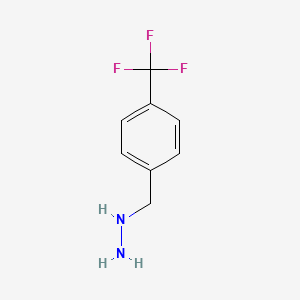

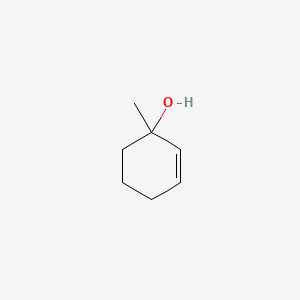

4-(Trifluoromethyl)benzylhydrazine (TFMBH) is an organic compound of the hydrazine family. It is a colorless liquid with a boiling point of 166°C and a melting point of -50°C. It is soluble in water, methanol, and ethanol. TFMBH has a wide range of applications in scientific research, including the synthesis of various compounds, the study of biochemical and physiological effects, and the development of new drugs.

科学的研究の応用

Synthesis of Fluorinated Compounds

- A study by Buscemi et al. (2005) explored the synthesis of fluorinated Z-oximes and 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones through a ring-enlargement reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles and hydrazine, highlighting the utility of hydrazine derivatives in creating fluorinated compounds with potential applications in material science and pharmaceuticals Buscemi et al., 2005.

Enzyme Inhibition for Therapeutic Applications

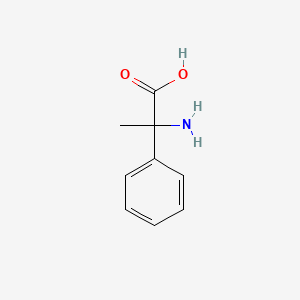

- Krátký et al. (2020) designed and synthesized N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides as potential antimicrobial agents and enzyme inhibitors, demonstrating moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting applications in treating diseases related to enzyme dysfunction Krátký et al., 2020.

Anticancer Activity

- A derivative of hydrazine, 4-hydrazinylphenyl benzenesulfonate, showed significant anti-cancer activity against breast cancer Michigan Cancer Foundation-7 (MCF-7) cell lines, indicating the potential of hydrazine derivatives in cancer research Prasetiawati et al., 2022.

Peptide Synthesis

- The preparation of polymer-bound trityl-hydrazines for the solid-phase synthesis of partially protected peptide hydrazides was explored by Stavropoulos et al. (2004), showcasing the role of hydrazine derivatives in facilitating peptide synthesis methodologies Stavropoulos et al., 2004.

Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles

- Wang et al. (2022) developed a metal-free synthesis approach for 3-trifluoromethyl-1,2,4-triazoles using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate, highlighting the importance of hydrazine derivatives in the synthesis of pharmaceutically valuable compounds Wang et al., 2022.

Safety and Hazards

“(4-(Trifluoromethyl)benzyl)hydrazine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

作用機序

Target of Action

Hydrazine derivatives have been reported to have antibacterial, anticonvulsant, cytostatic/antiproliferative, cytotoxic, metal-chelating, and anti-inflammatory properties .

Mode of Action

It is known that hydrazines can react with aldehydes and ketones to form oximes or hydrazones . This reaction involves the nitrogen atom of the hydrazine acting as a nucleophile .

Biochemical Pathways

It is known that hydrazines can participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

It has been reported that (4-(trifluoromethyl)phenylhydrazine, a similar compound, participates in the one-step reduction and functionalization of graphene oxide .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-(Trifluoromethyl)benzyl)hydrazine. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

特性

IUPAC Name |

[4-(trifluoromethyl)phenyl]methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7-3-1-6(2-4-7)5-13-12/h1-4,13H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHYIFWDMFXPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275588 | |

| Record name | {[4-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2924-77-8 | |

| Record name | {[4-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B1345109.png)